molecular formula C11H12ClNOS B8335002 2-Methyl-5-(3-chloropropoxyl)-benzothiazole

2-Methyl-5-(3-chloropropoxyl)-benzothiazole

Cat. No.: B8335002
M. Wt: 241.74 g/mol
InChI Key: MYHKIAVVXUGISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(3-chloropropoxyl)-benzothiazole is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

5-(3-chloropropoxy)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNOS/c1-8-13-10-7-9(14-6-2-5-12)3-4-11(10)15-8/h3-4,7H,2,5-6H2,1H3

InChI Key

MYHKIAVVXUGISI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-benzothiazolol (8 g, 48.4 mmol), 1-bromo-3-chloropropane (23 g, 146 mmol), and potassium carbonate (33.6 g, 240 mmol) in 50 ml of acetonitrile was stirred at 60° C. for 18 hr. The mixture was cooled, evaporated under reduced pressure, diluted with water and ethyl acetate. The organic phase was separated, dried over sodium sulfate, and concentrated under vacuum to give 2-methyl-5-(3-chloropropoxyl)-benzothiazole (IV) as a tan crystalline solid (10 g, 85%, mp 63-65° C., MS (CI) m+1=242).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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